2-Isopropylanthracene-9,10-dione
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Overview
Description
2-Isopropylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The isopropyl group attached to the anthraquinone core enhances its solubility and reactivity, making it a valuable compound in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:
Friedel–Crafts Acylation: Isopropyl-substituted benzene reacts with phthalic anhydride using aluminum trichloride as a catalyst.
Cyclization: The intermediate product is cyclized using strong sulfuric acid to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like aluminum trichloride and sulfuric acid are used in electrophilic substitution reactions.
Major Products:
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in anthraquinones with different functional groups.
Scientific Research Applications
2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of hydrogen peroxide and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
- 2-Methylanthraquinone
- 1-Methyl-3-isopropylanthraquinone
- 2-Isopropyl-4-methylanthraquinone
Comparison: 2-Isopropylanthracene-9,10-dione stands out due to its unique isopropyl group, which enhances its solubility and reactivity compared to other anthraquinones. This makes it particularly valuable in industrial applications, such as the production of hydrogen peroxide. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3 |
InChI Key |
BQUNPXRABCSKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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